molecular formula C17H15IN2 B11608012 (3aS,4R,9bR)-8-iodo-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-8-iodo-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11608012
M. Wt: 374.22 g/mol
InChI Key: CWNXMMXTNMVRQL-KEYYUXOJSA-N
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Description

4-{8-IODO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE is a complex organic compound that belongs to the class of cyclopentaquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-IODO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by iodination and pyridine ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{8-IODO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-{8-IODO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{8-IODO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The iodine atom and pyridine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{8-Nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol
  • 8-Iodo-4-(4-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline

Uniqueness

Compared to similar compounds, 4-{8-IODO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE is unique due to the presence of the iodine atom and the pyridine ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C17H15IN2

Molecular Weight

374.22 g/mol

IUPAC Name

(3aS,4R,9bR)-8-iodo-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H15IN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2/t13-,14+,17+/m1/s1

InChI Key

CWNXMMXTNMVRQL-KEYYUXOJSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)I)C4=CC=NC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)I)C4=CC=NC=C4

Origin of Product

United States

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